

# alpha,beta-trehalose chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha,beta-Trehalose*

Cat. No.: *B3145908*

[Get Quote](#)

An In-depth Technical Guide to  $\alpha,\beta$ -Trehalose: Structure, Properties, and Experimental Considerations

## Executive Summary

$\alpha,\beta$ -Trehalose, also known as neotrehalose, is a disaccharide and a stereoisomer of the more common  $\alpha,\alpha$ -trehalose. It consists of two glucose units linked by an  $\alpha,\beta$ -1,1-glycosidic bond. Unlike its  $\alpha,\alpha$  counterpart, which is widely found in nature as a stress protectant in various organisms,  $\alpha,\beta$ -trehalose has not been isolated from living systems.[1][2] Its synthesis is primarily achieved through chemical methods like the Koenigs-Knorr reaction.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological relevance of  $\alpha,\beta$ -trehalose. It further details generalized experimental protocols for its synthesis and analysis and includes visualizations of key processes to support researchers, scientists, and drug development professionals in their work with this unique carbohydrate.

## Chemical Structure

$\alpha,\beta$ -Trehalose is a disaccharide composed of two D-glucose units. The defining feature of its structure is the glycosidic bond that links the anomeric carbon (C1) of one glucose unit in an  $\alpha$ -configuration to the anomeric carbon (C1) of the second glucose unit in a  $\beta$ -configuration.[3][4] This  $\alpha,\beta$ -1,1 linkage distinguishes it from its isomers:  $\alpha,\alpha$ -trehalose ( $\alpha,\alpha$ -1,1 linkage) and  $\beta,\beta$ -trehalose ( $\beta,\beta$ -1,1 linkage).[1][5][6]

- Systematic Name:  $\alpha$ -D-Glucopyranosyl  $\beta$ -D-glucopyranoside[7][8]
- Molecular Formula:  $C_{12}H_{22}O_{11}$ [3][7][8][9]
- Key Structural Identifiers:
  - CAS Number: 585-91-1[3][7][8][9]
  - SMILES: C([C@@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)O)O">C@HO)O[3][7]
  - InChI Key: HDTRYLNUVZCQOY-BTLHAWITSA-N[10]

## Physicochemical Properties

The physicochemical properties of  $\alpha,\beta$ -trehalose are summarized below. Data for its more common isomer,  $\alpha,\alpha$ -trehalose, is included for comparison.

Property	$\alpha,\beta$ -Trehalose (Neotrehalose)	$\alpha,\alpha$ -Trehalose
Molecular Weight	342.30 g/mol [3][7][8]	342.30 g/mol (anhydrous)[1][11]
Melting Point	149 °C[3], 195-210 °C[9]	203 °C (anhydrous)[1]
Appearance	Solid[3], Crystalline Powder[10]	White orthorhombic crystals[1]
Hydrogen Bond Donors	8[9]	8[12]
Hydrogen Bond Acceptors	11[9]	11[12]
Solubility	Water-soluble	Less soluble than sucrose, except at >80 °C[1]
Reducing Sugar	No[13]	No[1][12][13]
Natural Occurrence	Not found in living organisms[1][2]	Bacteria, fungi, plants, invertebrates[1][12][13]

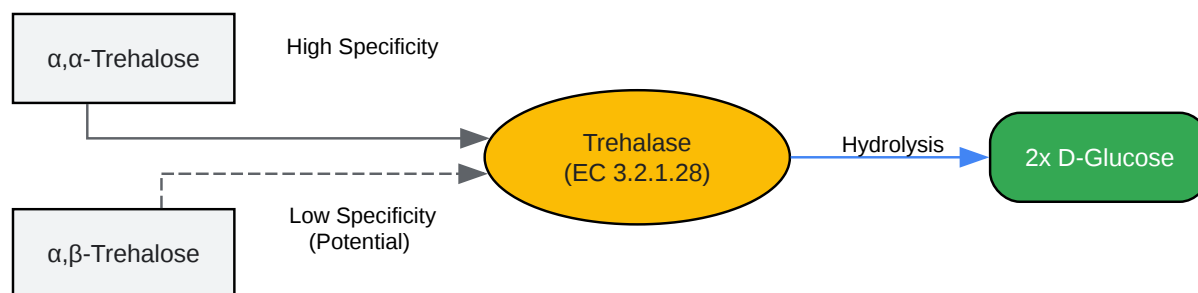
# Synthesis and Enzymatic Interactions

## Chemical Synthesis

$\alpha,\beta$ -Trehalose is not naturally produced by organisms and must be synthesized chemically.[2] The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds and can be adapted for this purpose.[2] This typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a partially protected alcohol (a second glucose derivative) in the presence of a promoter like a silver or mercury salt.

## Enzymatic Hydrolysis

The enzyme trehalase (EC 3.2.1.28) is responsible for the hydrolysis of trehalose into two glucose molecules.[14] This enzyme is highly specific for the  $\alpha,\alpha$ -1,1 linkage found in common trehalose.[15] While primarily acting on  $\alpha,\alpha$ -trehalose, studies have shown that trehalase can exhibit catalytic flexibility and may act on other substrates, suggesting a potential, albeit likely inefficient, hydrolysis of  $\alpha,\beta$ -trehalose.[15][16] The hydrolysis of  $\alpha,\alpha$ -trehalose yields two glucose molecules, whereas the hydrolysis of  $\alpha,\beta$ -trehalose would also yield two glucose molecules.



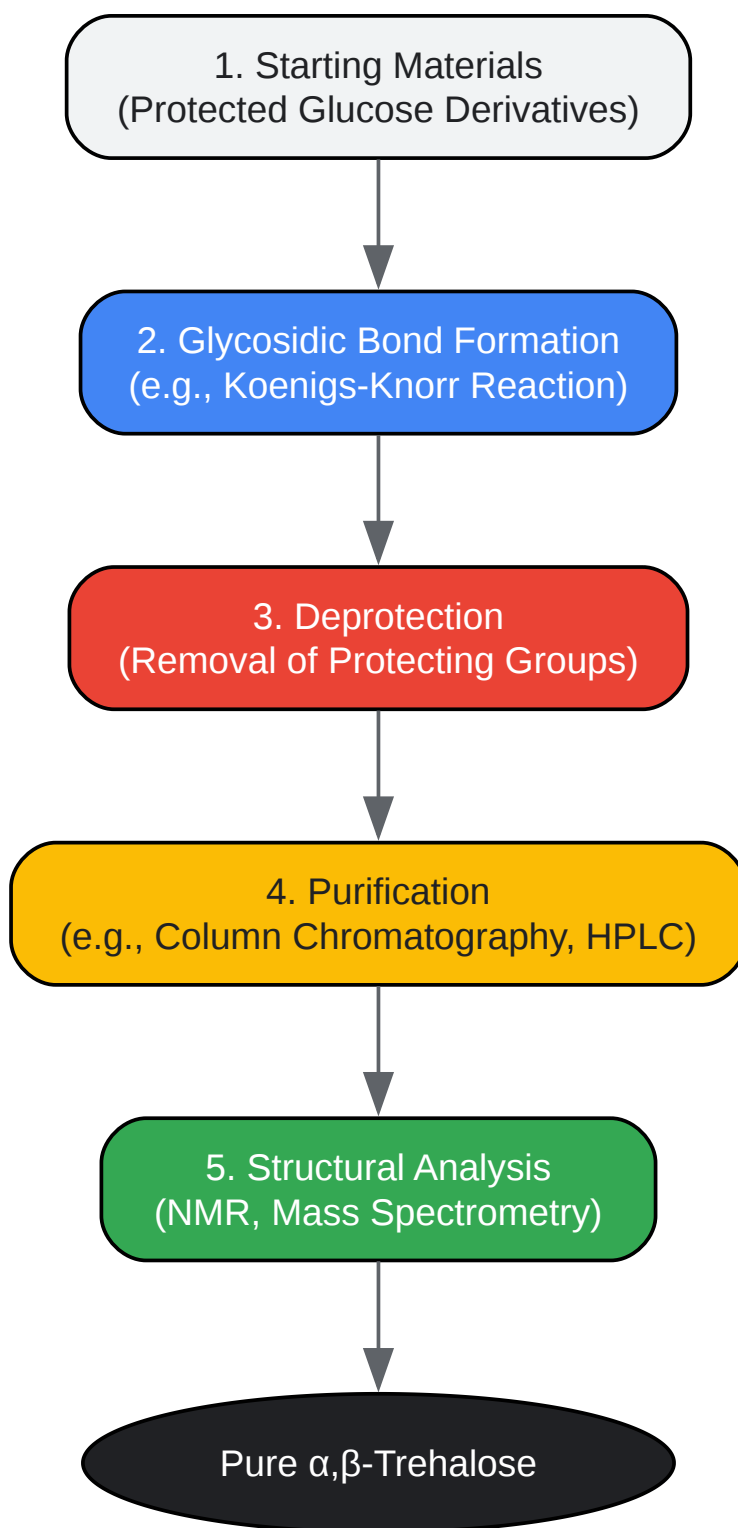
[Click to download full resolution via product page](#)

Figure 1. Conceptual diagram of trehalase activity on trehalose isomers.

## Experimental Protocols & Workflows

## General Experimental Workflow for Synthesis and Analysis

The synthesis, purification, and characterization of  $\alpha,\beta$ -trehalose follow a standard organic chemistry workflow. This process begins with a protected glucose derivative, proceeds through a coupling reaction, and concludes with deprotection, purification, and structural verification.



[Click to download full resolution via product page](#)

Figure 2. General workflow for the synthesis and analysis of  $\alpha,\beta$ -trehalose.

## Protocol: Chemical Synthesis via Koenigs-Knorr Reaction (Generalized)

This protocol provides a conceptual framework. Specific reagents, solvents, and reaction conditions must be optimized based on the chosen protecting groups.

- Preparation of Glycosyl Donor and Acceptor:
  - Synthesize a glycosyl donor, such as 2,3,4,6-tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide, from a protected glucose.
  - Prepare a glycosyl acceptor with a single free hydroxyl group at the anomeric position, for instance, 1,2,3,4-tetra-O-acetyl- $\beta$ -D-glucopyranose. The choice of protecting groups is critical to direct the stereochemical outcome.
- Coupling Reaction:
  - Dissolve the glycosyl acceptor in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
  - Add a promoter, such as silver(I) carbonate or silver triflate.
  - Slowly add the glycosyl donor to the reaction mixture at a controlled temperature (often starting at low temperatures, e.g.,  $-20\text{ }^{\circ}\text{C}$ , and slowly warming to room temperature).
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification of Protected Disaccharide:
  - Once the reaction is complete, filter the mixture to remove the promoter salts.
  - Wash the organic phase with aqueous solutions (e.g., sodium bicarbonate, brine) to remove impurities.
  - Dry the organic layer over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - Purify the resulting protected  $\alpha,\beta$ -trehalose using silica gel column chromatography.

- Deprotection:
  - Dissolve the purified, protected disaccharide in a suitable solvent (e.g., methanol).
  - Perform deacetylation using a catalytic amount of sodium methoxide (Zemplén deacetylation).
  - Monitor the deprotection by TLC.
  - Neutralize the reaction with an acid resin, filter, and concentrate the filtrate to yield crude  $\alpha,\beta$ -trehalose.
- Final Purification:
  - Purify the final product using High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain high-purity  $\alpha,\beta$ -trehalose.[\[10\]](#)

## Protocol: Enzymatic Hydrolysis Assay (Generalized)

This protocol can be used to test the activity of trehalase on  $\alpha,\beta$ -trehalose.

- Reagent Preparation:
  - Prepare a buffered solution at the optimal pH for the chosen trehalase (e.g., pH 6.5-7.5 for many bacterial trehalases).[\[14\]](#)
  - Prepare stock solutions of  $\alpha,\beta$ -trehalose and  $\alpha,\alpha$ -trehalose (as a positive control) of known concentrations in the buffer.
  - Prepare a solution of trehalase enzyme of known concentration.
- Enzymatic Reaction:
  - In separate microcentrifuge tubes, combine the buffer, the trehalose substrate ( $\alpha,\beta$ - or  $\alpha,\alpha$ -), and water to a fixed volume.
  - Prepare a negative control tube containing substrate but no enzyme.
  - Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37 °C).

- Initiate the reaction by adding a specific amount of the trehalase solution to each tube (except the negative control).
- Incubate the reaction for a defined period (e.g., 15-60 minutes).
- Reaction Quenching and Glucose Detection:
  - Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution (e.g., sodium carbonate).
  - Quantify the amount of glucose produced using a standard glucose oxidase-peroxidase (GOPOD) assay or a similar colorimetric glucose detection kit.
  - Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD) using a spectrophotometer.
- Data Analysis:
  - Create a standard curve using known concentrations of glucose.
  - Calculate the concentration of glucose produced in each reaction tube.
  - Determine the specific activity of the enzyme on each substrate, typically expressed in units ( $\mu\text{mol}$  of substrate hydrolyzed per minute) per mg of enzyme. Compare the activity on  $\alpha,\beta$ -trehalose to that on  $\alpha,\alpha$ -trehalose.

## Conclusion

$\alpha,\beta$ -Trehalose remains a subject of specialized interest within carbohydrate chemistry. Its distinction as the synthetically accessible, non-natural isomer of the biologically crucial  $\alpha,\alpha$ -trehalose makes it a valuable tool for comparative studies. Understanding its unique structural and physicochemical properties is essential for researchers exploring glycosidic bond stability, enzyme specificity, and the development of novel carbohydrate-based materials. The protocols and workflows outlined in this guide provide a foundational framework for the synthesis, manipulation, and analysis of  $\alpha,\beta$ -trehalose, enabling further investigation into its potential applications in chemical biology and materials science.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. Dietary Trehalose as a Bioactive Nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha,beta-Trehalose | C<sub>12</sub>H<sub>22</sub>O<sub>11</sub> | CID 10871590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved the disaccharide alpha,beta-trehalose differs from | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. α,β-Trehalose | 585-91-1 | OT00157 | Biosynth [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. alpha,beta-Trehalose | lookchem [lookchem.com]
- 10. α,β-Trehalose =98 585-91-1 [sigmaaldrich.com]
- 11. Trehalose | C<sub>12</sub>H<sub>22</sub>O<sub>11</sub> | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Trehalase - Wikipedia [en.wikipedia.org]
- 15. Trehalase: stereocomplementary hydrolytic and glucosyl transfer reactions with alpha- and beta-D-glucosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic versatility of trehalase: synthesis of alpha-D-glucopyranosyl alpha-D-xylopyranoside from beta-D-glucosyl fluoride and alpha-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [alpha,beta-trehalose chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3145908#alpha-beta-trehalose-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)